Formylphosphonic Acid

Catalog No.
S641686
CAS No.
55217-41-9
M.F
CH3O4P
M. Wt
110.01 g/mol
Availability
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Formylphosphonic Acid

CAS Number

55217-41-9

Product Name

Formylphosphonic Acid

IUPAC Name

formylphosphonic acid

Molecular Formula

CH3O4P

Molecular Weight

110.01 g/mol

InChI

InChI=1S/CH3O4P/c2-1-6(3,4)5/h1H,(H2,3,4,5)

InChI Key

DEBRGDVXKPMWQZ-UHFFFAOYSA-N

SMILES

C(=O)P(=O)(O)O

Canonical SMILES

C(=O)P(=O)(O)O

Description

Formylphosphonate is a phosphonoacetic acid.

Formylphosphonic acid is an organophosphorus compound characterized by the presence of both formyl and phosphonic acid functional groups. Its chemical structure can be represented as HCO-P(=O)(OH)₂, indicating that it consists of a formyl group (HCO-) attached to a phosphorus atom that is further bonded to three hydroxyl groups. This compound has garnered interest due to its potential applications in organic synthesis and biological systems.

Typical of both aldehydes and phosphonic acids. Key reactions include:

  • Decomposition: Under acidic conditions, formylphosphonic acid can decompose, leading to the formation of phosphoric acid and formic acid. The cleavage of the phosphorus-carbon bond is a significant pathway during this process .
  • Disproportionation: In the presence of bases, it undergoes a Cannizzaro reaction, resulting in the formation of hydroxymethylphosphonic acid and carboxyphosphonic acid .
  • Reactivity as an Aldehyde: It behaves as a typical aldehyde in reactions with nucleophiles, forming various derivatives such as hydrazones when reacted with 2,4-dinitrophenylhydrazine .

Formylphosphonic acid can be synthesized through several methods:

  • From Dimethyl (Dimethoxymethyl) Phosphonate: This method involves the reaction of dimethyl (dimethoxymethyl) phosphonate with acetic formic anhydride under controlled conditions to yield formylphosphonic acid .
  • Horner Reaction: Formylphosphonic acid can also be produced via the Horner reaction, which involves the reaction of phosphorylated compounds with aldehydes or ketenes under specific conditions .

Formylphosphonic acid has potential applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing other organophosphorus compounds and can be utilized in the preparation of phosphorylated derivatives.
  • Agricultural Chemistry: Due to its structural characteristics, it may find use in developing herbicides or fungicides.
  • Pharmaceuticals: Its reactivity could be harnessed for drug development, particularly in designing inhibitors for specific biological targets.

Formylphosphonic acid shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:

CompoundStructureUnique Features
Phosphoric AcidH₃PO₄Strong acidity; used in fertilizers
Phosphonic AcidH₃PO₃Less acidic; used as chelating agents
Dimethyl Phosphate(CH₃O)₂POUsed as a pesticide; less reactive
Hydroxymethylphosphonic AcidHOCH₂P(=O)(OH)₂Intermediate in Cannizzaro reactions
Methylphosphonic AcidCH₃PO₃H₂Metabolite of nerve agents

Uniqueness of Formylphosphonic Acid

Formylphosphonic acid is unique due to its combination of aldehyde and phosphonate functionalities, which allows it to participate in a diverse range of

XLogP3

-1.8

Wikipedia

Formylphosphonate

Dates

Modify: 2024-02-18
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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